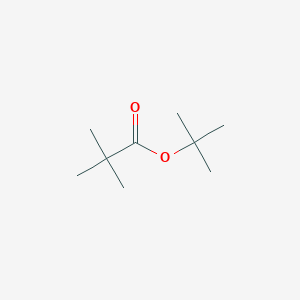

Tert-butyl pivalate

描述

Tert-butyl pivalate is an organic compound classified as an ester. It is derived from pivalic acid and tert-butyl alcohol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications. Its molecular formula is C9H18O2, and it is often used as a pharmaceutical intermediate .

准备方法

Synthetic Routes and Reaction Conditions: Tert-butyl pivalate can be synthesized through the esterification of pivalic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction can be represented as follows:

(CH3)3CCO2H+(CH3)3COH→(CH3)3CCO2C(CH3)3+H2O

In this reaction, pivalic acid reacts with tert-butyl alcohol to form this compound and water.

Industrial Production Methods: On an industrial scale, this compound can be produced using similar esterification methods. The process involves the use of large-scale reactors and continuous distillation to separate the ester from the reaction mixture. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield .

化学反应分析

Types of Reactions: Tert-butyl pivalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form pivalic acid and tert-butyl alcohol.

Reduction: It can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products Formed:

Hydrolysis: Pivalic acid and tert-butyl alcohol.

Reduction: Corresponding alcohols.

Substitution: Corresponding amides or esters depending on the nucleophile used.

科学研究应用

Green Chemistry Applications

TBP has emerged as a promising alternative solvent in green chemistry due to its low volatility and reduced environmental impact compared to conventional solvents like toluene.

- Solvent Replacement : TBP has been identified as a suitable candidate for replacing hazardous solvents in processes such as the dissolution of natural rubber and other polymers. In a study evaluating various esters, TBP demonstrated effective solubility properties while maintaining a lower environmental footprint .

| Property | Tert-butyl Pivalate | Toluene |

|---|---|---|

| Boiling Point (°C) | 134 | 110 |

| Polarity | Low | Moderate |

| Environmental Impact | Lower | Higher |

- Polymerization Initiator : TBP is also utilized in polymerization processes as a solvent or co-solvent. Its properties facilitate reactions at lower temperatures, which can enhance product quality and reduce energy consumption .

Pharmaceutical Applications

In the pharmaceutical industry, TBP serves as an important intermediate in the synthesis of prodrugs and other pharmaceutical compounds.

- Prodrug Development : TBP is used to enhance the bioavailability of certain drugs. For instance, it has been involved in synthesizing prodrugs that improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by modifying their solubility and permeability across biological membranes .

- Case Study : A recent study highlighted the synthesis of DPTIP prodrugs using TBP, which significantly improved oral bioavailability and brain penetration compared to the parent compound. This demonstrates TBP's role in optimizing drug delivery systems .

Polymer Synthesis

TBP is used as an initiator or solvent in the synthesis of various polymers.

- Poly(vinyl alcohol) Production : Research indicates that TBP can be used to derive highly isotactic poly(vinyl alcohol) from tert-butyl vinyl ether. This application showcases TBP’s utility in producing high-performance materials with desirable mechanical properties .

- Continuous Synthesis : Innovative methods have been developed for the continuous synthesis of TBP-based compounds using microreactor technology, enhancing efficiency and scalability in polymer production .

Industrial Applications

In industrial settings, TBP's properties make it suitable for various applications beyond pharmaceuticals and green chemistry.

- Chemical Manufacturing : TBP is employed in the manufacturing of specialty chemicals where its unique solvent properties can be leveraged to optimize reaction conditions and product yields.

- Safety Profile : While TBP is flammable and reactive, its controlled use within established safety protocols mitigates risks associated with its application in industrial processes .

作用机制

The mechanism of action of tert-butyl pivalate primarily involves its role as an ester. In chemical reactions, it can act as a substrate for hydrolysis, reduction, or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of pivalic acid and tert-butyl alcohol .

相似化合物的比较

Methyl pivalate: Another ester of pivalic acid, but with a methyl group instead of a tert-butyl group.

Ethyl pivalate: Similar to tert-butyl pivalate but with an ethyl group.

Isobutyl pivalate: An ester with an isobutyl group.

Uniqueness: this compound is unique due to its high stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where long-term stability is required .

生物活性

Tert-butyl pivalate (TBP), a compound with the chemical formula CHO, is an ester formed from tert-butyl alcohol and pivalic acid. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and biological activities. This article delves into the biological activity of TBP, highlighting its synthesis, metabolic stability, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its bulky tert-butyl group, which contributes to its steric properties. The structure can be represented as follows:

This compound exhibits significant lipophilicity due to the presence of the tert-butyl group, which can influence its biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of pivalic acid with tert-butyl alcohol. The reaction can be summarized as follows:

- Reactants : Pivalic acid and tert-butyl alcohol.

- Catalyst : Acid catalyst (e.g., sulfuric acid).

- Reaction Conditions : Heating under reflux to promote ester formation.

The reaction yields this compound along with water as a byproduct.

1. Metabolic Stability

One of the key aspects of TBP's biological activity is its metabolic stability. Research indicates that compounds containing tert-butyl groups often exhibit high metabolic lability due to oxidative metabolism, primarily involving cytochrome P450 enzymes . However, modifications to the structure, such as replacing hydrogen atoms with fluorine, have been shown to enhance metabolic stability without significantly affecting biological activity .

In vitro studies have demonstrated that TBP undergoes oxidative metabolism predominantly at the tert-butyl group, leading to various metabolites that may exhibit different biological effects . This metabolic pathway is crucial for understanding the pharmacokinetics of TBP in therapeutic applications.

2. Cytotoxicity and Antimicrobial Properties

This compound has been investigated for its cytotoxic properties, particularly in relation to natural products derived from marine organisms. For instance, apratoxin A, a compound produced by the cyanobacterium Moorea bouillonii, contains a pivaloyl moiety that contributes to its cytotoxic activity against certain cancer cell lines . The biosynthetic pathway of apratoxin A reveals that the formation of pivaloyl-ACP is catalyzed by a bifunctional enzyme that performs both decarboxylation and methylation reactions .

Additionally, TBP has been evaluated for its potential antimicrobial properties. In studies involving various bacterial strains, TBP exhibited inhibitory effects, suggesting its utility as a lead compound for developing new antimicrobial agents .

Case Study 1: Synthesis and Biological Evaluation

A study explored the synthesis of solasodine pivalate from diosgenin pivalate using tert-butyl carbamate as a reagent. The findings indicated that steric hindrance from the bulky tert-butyl group resulted in low substrate conversion during reactions . However, optimizing reaction conditions improved yields significantly, demonstrating the importance of structural considerations in synthetic pathways involving TBP.

Case Study 2: Metabolic Stability Comparison

A comparative study assessed the metabolic stability of TBP against analogs containing trifluoromethyl groups. Results showed that substituting the tert-butyl group with a trifluoromethylcyclopropyl group led to enhanced metabolic stability both in vitro and in vivo . This finding underscores the relevance of structural modifications in improving drug-like properties while retaining biological efficacy.

属性

IUPAC Name |

tert-butyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2,3)7(10)11-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHFNALHLRWIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333947 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16474-43-4 | |

| Record name | tert-butyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of tert-butyl pivalate influence its reactivity in gas-phase elimination reactions?

A1: this compound, like other tert-butyl esters, undergoes unimolecular elimination in the gas phase. The research indicates that electron-withdrawing substituents at the acyl carbon increase the rate of elimination. [] In this compound, the pivalate group, with its three methyl groups, acts as an electron-donating group. This suggests that compared to esters with electron-withdrawing substituents at the acyl carbon, this compound would likely exhibit a slower rate of elimination. The study provides a quantitative measure of this effect through the positive ρ* value (0.635) in the Hammett plot, demonstrating that electron-withdrawing substituents stabilize the transition state of the elimination reaction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。